CLR457

PI3K inhibitor selectivity pan-PI3K biochemical IC50 isoform inhibition balance

CLR457 is the definitive tool compound for studies requiring simultaneous, equipotent inhibition of PI3Kα, PI3Kβ, and PI3Kδ. Unlike buparlisib (microtubule off-target liability, CNS-penetrant) or alpelisib (PI3Kβ IC50: 1,200 nM), CLR457 delivers balanced pan-class I coverage (α: 12 nM, β: 8.3 nM, δ: 8.3 nM) with no microtubule-stabilizing activity. Its non-CNS-penetrant design ensures peripheral tumor-target engagement. Formulated as an amorphous solid dispersion for reliable oral exposure (rat F=97%). Validated in TNBC dual PI3K/SHP2 blockade models and PTEN-loss/PIK3CA-mutant xenografts with established dosing protocols (3–40 mg/kg PO daily). An essential reference standard for next-generation PI3K inhibitor development.

Molecular Formula
Molecular Weight
Cat. No. B1574590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLR457
SynonymsCLR457;  CLR-457;  CLR 457.
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CLR457 (NVP-CLR457) Procurement Guide: Orally Bioavailable Pan-Class I PI3K Inhibitor for Preclinical Oncology Research


CLR457 (also designated NVP-CLR457 or compound 40) is an orally bioavailable, balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor developed by Novartis as an optimized successor to buparlisib [1]. It inhibits all four class I PI3K catalytic isoforms (p110α, p110β, p110δ, p110γ) with a deliberately balanced profile, and was advanced to a Phase Ib/II clinical trial (NCT02189174) in patients with advanced solid malignancies harboring PI3K pathway activation [2]. The compound is characterized by its non-CNS-penetrant design, elimination of a microtubule-stabilizing off-target activity present in its predecessor buparlisib, and formulation as an amorphous solid dispersion to enhance oral absorption [1]. Its clinical development was ultimately terminated due to tolerability limitations, but its well-characterized preclinical pharmacology, extensive in vivo PK/PD data, and unique optimization trajectory make it a valuable tool compound for PI3K pathway interrogation and a reference point for next-generation inhibitor design [3].

Why Pan-PI3K Inhibitors Are Not Interchangeable: The Case for CLR457 Over Buparlisib and Isoform-Selective Alternatives


Pan-class I PI3K inhibitors differ fundamentally in their isoform inhibition balance, off-target liability profiles, CNS penetration, and oral formulation characteristics—parameters that directly dictate preclinical model translatability and experimental reproducibility. CLR457 was specifically engineered from the buparlisib scaffold to address three critical deficiencies: (i) a microtubule-stabilizing off-target activity that confounded buparlisib's cellular pharmacology, (ii) CNS penetration that contributed to buparlisib's neurological adverse event profile, and (iii) suboptimal oral exposure addressed through an amorphous solid dispersion formulation [1]. Isoform-selective inhibitors such as alpelisib (PI3Kα-selective) lack the pan-inhibitory coverage required for tumor types driven by multiple PI3K isoforms or by PI3Kβ/δ-dependent compensatory signaling [2]. The quantitative evidence below demonstrates that substituting CLR457 with buparlisib, alpelisib, or other pan-PI3K inhibitors without accounting for these differentiated properties would introduce confounding variables that compromise experimental interpretation and undermine the selection rationale [3].

Quantitative Differentiation Evidence for CLR457 Versus Key Comparators: Head-to-Head and Cross-Study Data


Balanced Pan-Class I PI3K Inhibition Profile: CLR457 vs. Buparlisib vs. Alpelisib

CLR457 delivers a deliberately balanced pan-class I PI3K inhibition profile with sub-15 nM potency against α, β, and δ isoforms, whereas buparlisib shows marked isoform imbalance (52 nM for α vs. 262 nM for γ, a 5-fold isoform selectivity window) . Alpelisib achieves high potency only at PI3Kα (5 nM) with substantially weaker activity at β (1200 nM) and δ (290 nM), confirming that CLR457 is the only compound of the three that provides true multi-isoform coverage at therapeutically achievable concentrations . The narrow isoform potency distribution of CLR457 (12 nM α, 8.3 nM β, 8.3 nM δ) represents a key optimization milestone over its parent scaffold [1].

PI3K inhibitor selectivity pan-PI3K biochemical IC50 isoform inhibition balance

Elimination of Microtubule-Stabilizing Off-Target Activity: CLR457 vs. Buparlisib

A critical differentiator of CLR457 is the deliberate elimination of a microtubule-stabilizing off-target activity that was inherent to the buparlisib chemotype [1]. In the J. Med. Chem. disclosure, the authors explicitly state that 'eliminating a microtubule stabilizing off-target activity' was one of four key optimization objectives that defined the CLR457 profile [1]. This off-target activity was assessed by measuring the rate of microtubule polymerization; at concentrations up to 5 μM, CLR457 showed no effect on microtubule polymerization rate, confirming successful removal of this confounding activity . In contrast, buparlisib and its close analogs retained microtubule stabilization, which complicates interpretation of cellular phenotypes attributed to PI3K inhibition and may contribute to off-target cytotoxicity in neuronal and mitotic cell populations [1].

off-target liability microtubule polymerization lead optimization

Non-CNS-Penetrant Design to Mitigate Neurological Toxicity: CLR457 vs. Buparlisib

CLR457 was explicitly designed as a non-CNS-penetrant molecule to address the neurological adverse events associated with buparlisib, which crosses the blood-brain barrier [1]. The J. Med. Chem. publication identifies 'minimizing CNS penetration' as one of four core optimization goals and describes how structural modifications introduced to eliminate microtubule stabilization also reduced CNS penetrance relative to buparlisib [1]. While quantitative brain-to-plasma ratios for both compounds are not publicly available in open-access form, the non-CNS-penetrant designation is the central pharmacological feature around which the molecule was designed and is reflected in the compound's physicochemical properties (MW 455.39, XLogP 0.92, tPSA 139.82 Ų) [2]. In clinical evaluation, CLR457's adverse event profile was dominated by rash, hyperglycemia, and GI toxicity—class effects of PI3K inhibition—rather than CNS-mediated events, consistent with its restricted brain penetration [3].

CNS penetration brain-to-plasma ratio neurological adverse events

Amorphous Solid Dispersion Formulation and High Oral Bioavailability: CLR457 vs. Buparlisib and IV-Only Pan-PI3K Inhibitors

CLR457 was formulated as an amorphous solid dispersion (ASD) to overcome dissolution-limited absorption—a deliberate formulation strategy that distinguishes it from crystalline buparlisib and from intravenously administered pan-PI3K inhibitors such as copanlisib [1]. In male Sprague-Dawley rats, CLR457 demonstrated 97 ± 20% oral bioavailability (F%), with low clearance (22 ± 6 mL/min/kg), a moderate volume of distribution (Vss 4.4 ± 0.2 L/kg), and a half-life of 3.3 ± 0.2 hours . Cross-species PK characterization in mice (oral F 49%) and dogs (oral F 98 ± 14%) confirmed consistent oral exposure across preclinical species, with rapid absorption (Tmax 0.5–1.3 h) and low-to-moderate clearance . In the Phase I clinical study, CLR457 exhibited rapid absorption (median Tmax 1–3.5 h), dose-proportional linear PK, and a half-life of approximately 8–17 h in patients—all confirming successful translation of the ASD-enabled oral exposure profile to humans [2].

oral bioavailability amorphous solid dispersion pharmacokinetics

In Vivo Antitumor Efficacy in PI3K-Driven Xenograft Models: Dose-Dependent Tumor Growth Inhibition and Glucose Homeostasis Interference

CLR457 demonstrated dose-dependent antitumor activity across multiple PI3K pathway-dependent xenograft models, providing a quantitative efficacy benchmark for preclinical study design [1]. In athymic nude mice bearing Rat1-myr-p110α tumors, CLR457 achieved dose-dependent tumor growth inhibition across a 3–20 mg/kg oral daily dosing range over 8 days . In a patient-derived HBRX2524 human primary breast tumor xenograft model, CLR457 at 40 mg/kg PO daily for 15 days inhibited tumor growth throughout the entire study period [1]. A 2018 Phase I report further documented tumor volume reductions of 30–50% at doses of 3–10 mg/kg over 15 days in xenograft models . Notably, CLR457 interfered with glucose homeostasis in PI3K-mutant tumor-bearing mice—a pharmacodynamic biomarker consistent with on-target PI3Kα inhibition in insulin-responsive tissues, observed at therapeutically active exposures [1]. In the clinical setting, pharmacologically active concentrations were achieved at the 100 mg dose, with disease stabilization observed in 5 of 11 evaluable patients (45.5%), although no objective responses per RECIST were recorded [2].

xenograft efficacy PIK3CA-mutant tumors pharmacodynamic biomarker

Clinical Tolerability and Therapeutic Index Limitations Informing Compound Selection Strategy: CLR457 Phase I Outcomes

The Phase I clinical experience with CLR457 provides a critical data point for researchers evaluating pan-PI3K inhibitors: despite achieving pharmacologically active exposures at 100 mg with linear PK, CLR457 exhibited poor tolerability that precluded dose escalation beyond 100 mg and prevented determination of a maximum tolerated dose (MTD) [1]. In the 100 mg cohort (n=11), 100% of patients experienced ≥Grade 3 toxicity, with rash (45.5%) as the most common severe event; dose-limiting toxicities (DLTs) occurred in 27.3% of patients at this dose level and included Grade 3 hyperglycemia and rash [1]. Across the entire study population (n=31), 51.6% of patients experienced ≥Grade 3 toxicity, with stomatitis (45.2%), diarrhea (38.7%), and rash (35.5%) as the most frequent any-grade adverse events [2]. No objective responses were observed, and the disease control rate was 32.3% [2]. The study authors concluded that 'CLR457 clinical development was terminated due to poor tolerability and limited antitumor activity,' explicitly noting that 'these results emphasize the difficulty of achieving a wide therapeutic index when targeting all class I PI3K-isoforms' [2]. This clinical dataset serves as a benchmark for therapeutic index assessment of pan-PI3K strategies and directly informed the subsequent industry-wide shift toward isoform-selective PI3Kα inhibitors [3].

therapeutic index dose-limiting toxicity clinical termination rationale

Optimal Research and Preclinical Application Scenarios for CLR457 Based on Quantified Differentiation Evidence


Preclinical Pharmacology Studies Requiring Balanced Pan-Class I PI3K Inhibition Across α, β, and δ Isoforms

CLR457 is the preferred tool compound for in vitro and in vivo studies where simultaneous, equipotent inhibition of PI3Kα, PI3Kβ, and PI3Kδ is required, such as in tumor models with concurrent PTEN loss (PI3Kβ-dependent) and PIK3CA mutations (PI3Kα-dependent). Its balanced IC50 profile (α: 12 nM, β: 8.3 nM, δ: 8.3 nM) eliminates the isoform coverage gaps that confound studies using PI3Kα-selective inhibitors like alpelisib (β IC50: 1200 nM) or imbalanced pan-inhibitors like buparlisib (4.3-fold weaker at PI3Kα) [1]. Researchers can dose at 3–40 mg/kg PO daily in mice with confidence that all three major class IA isoforms are engaged, using glucose homeostasis interference as a PD biomarker of on-target PI3Kα engagement [2].

In Vivo Tumor Xenograft Studies in Immunocompromised Mice with Oral Dosing Convenience

For oncology xenograft studies (e.g., Rat1-myr-p110α, HBRX2524, or other PI3K pathway-driven models), CLR457 offers validated oral dosing protocols with demonstrated efficacy and predictable, linear PK. At 3–20 mg/kg PO daily for 8 days (Rat1-myr-p110α) or 40 mg/kg PO daily for 15 days (HBRX2524 primary breast tumor), CLR457 reproducibly inhibits tumor growth [1]. Its high oral bioavailability (rat F = 97 ± 20%) and amorphous solid dispersion formulation ensure reliable compound exposure without the need for IV administration, facilitating longitudinal dosing studies that are impractical with IV-only pan-PI3K inhibitors such as copanlisib [2]. The compound's non-CNS-penetrant profile further ensures that observed efficacy is attributable to peripheral tumor-target engagement rather than central mechanisms [3].

Combination Therapy Studies Targeting PI3K and SHP2 in Triple-Negative Breast Cancer Models

CLR457 has been validated as the PI3K inhibitor component in dual PI3K/SHP2 blockade strategies for metastatic triple-negative breast cancer (TNBC). In preclinical TNBC models, dual treatment with CLR457 and a SHP2 inhibitor decreased primary tumor growth synergistically, blocked lung metastasis formation, and increased survival compared to either agent alone [1]. This established combination utility makes CLR457 a rational choice for researchers investigating PI3K co-targeting strategies, where balanced pan-PI3K inhibition is needed to prevent RTK-mediated resistance that arises with PI3Kα-selective inhibitors [2].

Benchmarking Pan-PI3K Therapeutic Index in Lead Optimization and Toxicology Studies

The well-characterized clinical failure of CLR457—with 100% Grade ≥3 toxicity at the pharmacologically active 100 mg dose, 51.6% overall severe toxicity, and no objective responses—provides a uniquely quantified therapeutic index reference point for pan-PI3K inhibitor development programs [1]. Medicinal chemistry teams optimizing next-generation PI3K inhibitors can use CLR457's preclinical-to-clinical translation dataset (including PK parameters across four species, PD biomarker data, and clinical DLT profile) as an internal benchmarking standard to evaluate whether their candidate molecules achieve a meaningfully differentiated therapeutic window [2]. The explicit conclusion that targeting all class I PI3K isoforms simultaneously produces an inherently narrow therapeutic index has directly shaped industry strategy, making CLR457 an essential reference compound for programs exploring isoform-sparing or mutant-selective PI3K inhibitor design [3].

Quote Request

Request a Quote for CLR457

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.